![molecular formula C19H24O4 B14258038 2,2'-Methylenebis[6-(methoxymethyl)-4-methylphenol] CAS No. 173736-46-4](/img/structure/B14258038.png)
2,2'-Methylenebis[6-(methoxymethyl)-4-methylphenol]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Methylenebis[6-(methoxymethyl)-4-methylphenol] is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications due to its ability to stabilize polymers and prevent oxidative degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[6-(methoxymethyl)-4-methylphenol] typically involves the reaction of 4-methylphenol with formaldehyde and methanol under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge between two phenolic units, with methoxymethyl groups introduced at the ortho positions relative to the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and high yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions. The final product is purified through crystallization or distillation to achieve the required purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Methylenebis[6-(methoxymethyl)-4-methylphenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the methoxymethyl groups.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2’-Methylenebis[6-(methoxymethyl)-4-methylphenol] has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant to protect active ingredients from degradation.
Industry: Employed in the production of plastics, rubber, and other materials to enhance their stability and longevity.
Wirkmechanismus
The antioxidant properties of 2,2’-Methylenebis[6-(methoxymethyl)-4-methylphenol] are attributed to its ability to donate hydrogen atoms from its phenolic hydroxyl groups, neutralizing free radicals and preventing oxidative damage. The methoxymethyl groups enhance the compound’s stability and solubility, making it more effective in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Methylenebis[6-tert-butyl-4-methylphenol]
- 4,4’-Methylenebis[2,6-bis(methoxymethyl)phenol]
- 2,2’-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol]
Uniqueness
2,2’-Methylenebis[6-(methoxymethyl)-4-methylphenol] is unique due to its specific substitution pattern, which provides a balance between antioxidant activity and solubility. The methoxymethyl groups enhance its effectiveness in various applications compared to other similar compounds.
Eigenschaften
CAS-Nummer |
173736-46-4 |
|---|---|
Molekularformel |
C19H24O4 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
2-[[2-hydroxy-3-(methoxymethyl)-5-methylphenyl]methyl]-6-(methoxymethyl)-4-methylphenol |
InChI |
InChI=1S/C19H24O4/c1-12-5-14(18(20)16(7-12)10-22-3)9-15-6-13(2)8-17(11-23-4)19(15)21/h5-8,20-21H,9-11H2,1-4H3 |
InChI-Schlüssel |
MCACTZQMAQDCBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)COC)O)CC2=C(C(=CC(=C2)C)COC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14257958.png)
![2,4,6-Tris[(4-methylphenyl)methoxy]-1,3,5-triazine](/img/structure/B14257964.png)
![2,2'-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole}](/img/structure/B14257965.png)
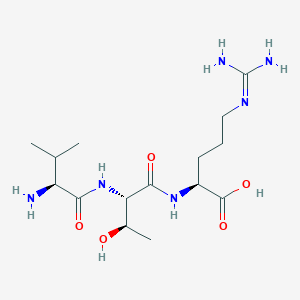
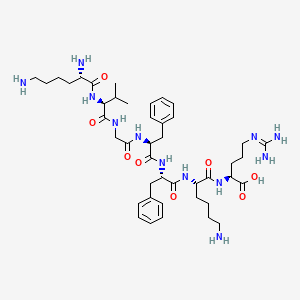
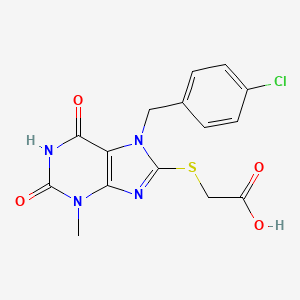

![Benzoic acid, 4-[(1R)-1-hydroxypropyl]-, methyl ester](/img/structure/B14258002.png)
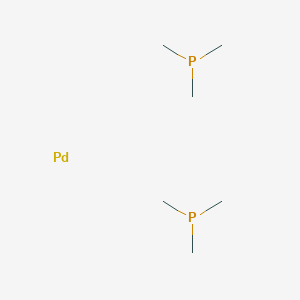
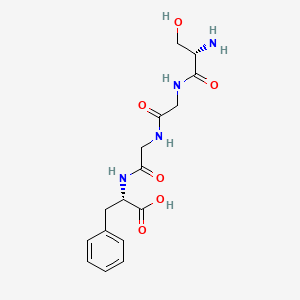
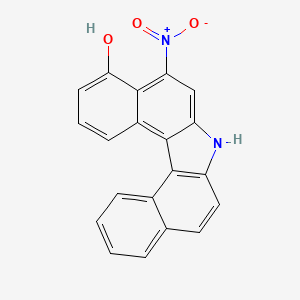
![1-Oxo-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]-1,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14258013.png)
![2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14258020.png)
![(7-Oxabicyclo[4.1.0]heptan-2-yl)acetaldehyde](/img/structure/B14258021.png)
